Cefuzonam

Description

This compound is an injectable, semi-synthetic second-generation cephalosporin with broad-spectrum antibiotic activity.

article gives L-105 as synonym, however L 105 is a rifamycin derivative according to Chemline

See also: this compound Sodium (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHKZHZLDMQGFF-ZSDSSEDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048282 | |

| Record name | Cefuzonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82219-78-1 | |

| Record name | Cefuzonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82219-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuzonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuzonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFUZONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefuzonam's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Gram-negative bacteria.[1] Its therapeutic efficacy stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[1][2] This inhibition is achieved through the specific binding and inactivation of a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] This technical guide provides an in-depth exploration of the binding affinity of this compound to PBPs, detailing the experimental protocols used to assess these interactions and the underlying molecular mechanisms.

Mechanism of Action: this compound and Penicillin-Binding Proteins

The bactericidal action of this compound is initiated by its binding to PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the bacterial plasma membrane, providing structural support and counteracting the cell's internal osmotic pressure. PBPs catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands, thereby ensuring the strength and rigidity of the cell wall.[1][3]

This compound, as a β-lactam antibiotic, possesses a structural motif that mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This molecular mimicry allows this compound to bind to the active site of the PBP, leading to the acylation of a critical serine residue. This covalent modification inactivates the enzyme, halting peptidoglycan cross-linking.[1] The resulting weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[1]

The following diagram illustrates the inhibitory action of this compound on bacterial cell wall synthesis:

Experimental Protocols for Determining PBP Binding Affinity

The affinity of a β-lactam antibiotic for its target PBPs is a critical determinant of its antibacterial potency. The most common method to quantify this interaction is through competitive binding assays, which measure the concentration of the antibiotic required to inhibit the binding of a labeled ligand to the PBPs by 50% (IC50).

Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol is a widely accepted method for determining the IC50 values of β-lactam antibiotics for various PBPs in bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press to release the cellular contents.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test antibiotic (e.g., this compound).

-

Include a control tube with no antibiotic.

-

After a defined incubation period to allow the antibiotic to bind to the PBPs, add a fluorescently labeled penicillin derivative, most commonly Bocillin™ FL (a green-fluorescent penicillin V analog), to each tube.

-

Incubate for a further period to allow the fluorescent probe to bind to any PBPs that are not already occupied by the test antibiotic.

-

Stop the reaction by adding a sample buffer containing SDS.

3. Visualization and Quantification:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the amount of test antibiotic bound.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin™ FL binding against the logarithm of the test antibiotic concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of the antibiotic that causes a 50% reduction in the fluorescence signal compared to the control.

The following diagram outlines the workflow for the competitive PBP binding assay:

Data Presentation

As previously stated, specific quantitative data for this compound's binding affinity to various PBPs is not currently available in published literature. However, for illustrative purposes, the following tables demonstrate how such data, once obtained through the experimental protocols described above, should be structured for clear comparison and analysis.

Table 1: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Escherichia coli PBPs

| PBP | IC50 (µg/mL) |

| PBP1a | Data N/A |

| PBP1b | Data N/A |

| PBP2 | Data N/A |

| PBP3 | Data N/A |

| PBP4 | Data N/A |

| PBP5/6 | Data N/A |

Table 2: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Staphylococcus aureus PBPs

| PBP | IC50 (µg/mL) |

| PBP1 | Data N/A |

| PBP2 | Data N/A |

| PBP2a (in MRSA) | Data N/A |

| PBP3 | Data N/A |

| PBP4 | Data N/A |

Table 3: Hypothetical Binding Affinity (IC50 in µg/mL) of this compound for Pseudomonas aeruginosa PBPs

| PBP | IC50 (µg/mL) |

| PBP1a | Data N/A |

| PBP1b | Data N/A |

| PBP2 | Data N/A |

| PBP3 | Data N/A |

| PBP4 | Data N/A |

| PBP5 | Data N/A |

Conclusion

The interaction between this compound and bacterial Penicillin-Binding Proteins is the cornerstone of its antimicrobial activity. Understanding the specific binding affinities of this compound for different PBPs in various pathogenic bacteria is crucial for predicting its efficacy, understanding resistance mechanisms, and guiding the development of new and improved β-lactam antibiotics. While specific quantitative data for this compound remains elusive in the current literature, the well-established experimental protocols outlined in this guide provide a clear pathway for researchers to determine these critical parameters. The continued investigation into the molecular interactions between antibiotics and their targets will undoubtedly pave the way for more effective strategies to combat bacterial infections.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Cefuzonam: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuzonam is a second-generation cephalosporin antibiotic recognized for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a detailed overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. The synthesis section outlines a viable manufacturing process, starting from the key intermediate 7-aminocephalosporanic acid (7-ACA). The mechanism of action is described through its interaction with penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

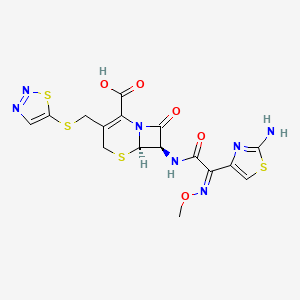

Chemical Structure of this compound

This compound is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, the core structure of cephalosporins. Its chemical name is (6R,7R)-7-([(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino)-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. The structure features two key side chains that modulate its antibacterial activity and pharmacokinetic properties. The C-7 side chain, an aminothiazolyl methoxyiminoacetyl group, confers stability against beta-lactamases, while the C-3 side chain, a thiadiazolylsulfanylmethyl group, influences the compound's spectrum of activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅N₇O₅S₄ | [1] |

| Molar Mass | 513.58 g·mol⁻¹ | [1] |

| IUPAC Name | (6R,7R)-7-([(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino)-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |

| CAS Number | 82219-78-1 | [1] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically begins with the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The synthesis involves the strategic introduction of the C-7 and C-3 side chains. A plausible synthetic route is outlined below, based on established cephalosporin chemistry.

Caption: A generalized synthesis pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of the C-7 Side Chain: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride

This activated side chain is crucial for the acylation of the 7-amino group of the cephalosporin nucleus.

-

Materials: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅), and a suitable solvent such as dichloromethane.

-

Procedure: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is suspended in an inert solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added portion-wise at a controlled temperature, typically below 0°C. The reaction mixture is stirred until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC). The resulting product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, can be isolated by filtration and is often used immediately in the subsequent step.

2.1.2. Synthesis of the C-3 Side Chain Precursor: 5-mercapto-1,3,4-thiadiazole

The nucleophilic thiol group of this precursor is used to displace the acetoxy group at the C-3 position of 7-ACA.

-

Materials: Thiosemicarbazide, carbon disulfide (CS₂), and a base like sodium hydroxide (NaOH).

-

Procedure: Thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide. Carbon disulfide is added dropwise to the cooled solution with vigorous stirring. The reaction mixture is then heated to reflux for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 5-mercapto-1,3,4-thiadiazole. The product is collected by filtration, washed with water, and dried.

2.1.3. Synthesis of this compound from 7-ACA

This part of the synthesis involves the modification of the 7-ACA core at both the C-3 and C-7 positions.

-

Step 1: Introduction of the C-3 Side Chain: 7-ACA is reacted with 5-mercapto-1,3,4-thiadiazole in a suitable solvent system, often in the presence of a catalyst like boron trifluoride etherate, to displace the acetoxy group at the C-3 position. This forms the intermediate, 7-amino-3-(thiadiazol-5-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

-

Step 2: Acylation at the C-7 Position: The amino group at the C-7 position of the intermediate from the previous step is then acylated using the activated C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride. This reaction is typically carried out in a mixed solvent system (e.g., water and acetone) in the presence of a base to neutralize the generated HCl.

-

Purification: The final product, this compound, is isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. Further purification can be achieved by recrystallization from a suitable solvent or by chromatographic techniques to achieve the desired purity for pharmaceutical use.

Table 2: Representative Reactant Quantities for this compound Synthesis

| Reactant | Molar Ratio (relative to 7-ACA) |

| 7-aminocephalosporanic acid (7-ACA) | 1.0 |

| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride | 1.1 - 1.2 |

| 5-mercapto-1,3,4-thiadiazole | 1.1 - 1.2 |

| Base (e.g., Triethylamine) | 2.0 - 3.0 |

Note: The molar ratios are indicative and may be optimized for specific reaction conditions.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis[2]. Peptidoglycan provides structural integrity to the bacterial cell wall.

The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs[2]. This allows this compound to bind to the active site of the PBPs. The strained β-lactam ring is then cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out its transpeptidase function of cross-linking the peptidoglycan strands[2]. The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death, particularly in actively growing bacteria[2].

Caption: Mechanism of action of this compound.

Conclusion

This compound remains an important therapeutic agent in the class of second-generation cephalosporins. Its chemical structure is optimized for both stability against bacterial resistance mechanisms and potent antibacterial activity. The synthesis of this compound, achievable from the key intermediate 7-ACA, involves well-established chemical transformations central to cephalosporin manufacturing. A thorough understanding of its synthesis and mechanism of action is vital for the continued development of new and improved β-lactam antibiotics to combat the growing challenge of antimicrobial resistance. This guide provides a foundational understanding for professionals dedicated to this critical area of research.

References

In Vitro Antibacterial Spectrum of Cefuzonam Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a notable spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth overview of the in vitro antibacterial activity of this compound against clinically relevant Gram-positive bacteria. The data presented herein is compiled from available scientific literature to aid researchers, scientists, and drug development professionals in understanding the potential therapeutic applications and limitations of this antimicrobial agent.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial isolates. It is important to note that the available data is limited, and some studies have been conducted on a small number of strains.

| Bacterial Species | Number of Strains | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 2 | 0.39 | [1] |

| 1 | 0.78 | [1] | |

| Streptococcus pneumoniae | 6 | <0.05 | [1] |

| Enterococcus faecalis | 1 | 6.25 | [1] |

Note: The provided data is based on a limited number of clinical isolates from a single study and may not be representative of the broader activity of this compound against these species. Further studies with a larger number of isolates are required to establish robust MIC50 and MIC90 values.

Experimental Protocols

The determination of in vitro antibacterial activity of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

-

A stock solution of this compound is prepared in a suitable solvent at a high concentration.

-

Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

-

Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

Each well of a 96-well microdilution plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5-10 µL of the prepared bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

A stock solution of this compound is prepared.

-

Serial two-fold dilutions are made and added to molten Mueller-Hinton agar at 45-50°C.

-

The agar-antibiotic mixture is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

-

The surface of each agar plate is spot-inoculated with the prepared bacterial suspensions using a multipoint replicator.

-

The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.

Mandatory Visualizations

This compound Mechanism of Action

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.

References

In Vitro Antibacterial Spectrum of Cefuzonam Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefuzonam, a parenteral third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document summarizes available quantitative data, details relevant experimental protocols for susceptibility testing, and provides visualizations of the mechanism of action and experimental workflows.

Introduction

This compound is a β-lactam antibiotic belonging to the third generation of cephalosporins. Like other cephalosporins, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Third-generation cephalosporins are noted for their enhanced activity against Gram-negative bacteria compared to earlier generations.

Mechanism of Action

This compound, as a β-lactam antibiotic, targets the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action against Gram-negative bacteria.

In Vitro Antibacterial Spectrum

The following tables summarize the available quantitative data on the in vitro activity of this compound against various Gram-negative bacteria, primarily presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Data is presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range.

Table 1: In Vitro Activity of this compound against Select Gram-Negative Bacteria

| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli (2) | <0.05 - 0.10 | - | - | [1] |

| Haemophilus influenzae (14) | <0.05 | - | - | [1] |

Note: Comprehensive MIC50 and MIC90 data for this compound against a wide range of Gram-negative bacteria is limited in recently published literature. The data presented here is from a clinical evaluation and may not be representative of broader surveillance studies.

A 1994 study by Igari et al. provided a qualitative assessment of this compound's activity, noting it was highly active against Haemophilus influenzae and Proteus mirabilis, but minimally active against Escherichia coli, Klebsiella pneumoniae, and non-fermenting Gram-negative rods like Pseudomonas cepacia and Alcaligenes xylosoxidans.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves testing the susceptibility of bacteria to various concentrations of an antibiotic in a liquid growth medium.

Protocol:

-

Preparation of Antibiotic Solutions: A series of two-fold dilutions of this compound are prepared in a suitable broth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock antibiotic solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension (typically resulting in 104 CFU per spot) is inoculated onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, defined as no growth or a faint haze.

Quality Control

For both methods, quality control is essential to ensure the accuracy and reproducibility of the results. This is achieved by testing standard reference strains with known MIC values for this compound, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The obtained MIC values for these control strains must fall within a predefined acceptable range.

Conclusion

This compound demonstrates in vitro activity against a range of Gram-negative bacteria, characteristic of a third-generation cephalosporin. The available data, although limited in recent comprehensive surveillance studies, indicates high potency against Haemophilus influenzae and Proteus mirabilis. Its activity against other members of the Enterobacteriaceae family, such as E. coli and K. pneumoniae, appears to be more variable. Standardized methodologies, such as broth microdilution and agar dilution, are crucial for the accurate determination of its in vitro antibacterial spectrum. Further contemporary surveillance studies would be beneficial to provide a more complete and up-to-date understanding of this compound's activity against current clinical isolates of Gram-negative bacteria.

References

Cefuzonam's Activity Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Cefuzonam, a second-generation cephalosporin, has demonstrated clinical efficacy in infections where anaerobic bacteria are significant pathogens, particularly in the field of obstetrics and gynecology. However, a comprehensive public database of its quantitative in vitro activity against a wide spectrum of anaerobic bacteria, specifically in terms of Minimum Inhibitory Concentration (MIC) data, is notably scarce in peer-reviewed literature. This guide synthesizes the available qualitative clinical data, outlines the established mechanism of action for this class of antibiotics, and details the standardized experimental protocols for determining anaerobic susceptibility, providing a foundational understanding for research and development professionals.

In Vitro Activity and Clinical Efficacy

Clinical trials have shown that this compound has excellent effects on anaerobic bacteria, including Peptostreptococcus anaerobius and Bacteroides fragilis. Its broad spectrum of activity is considered beneficial in gynecological infections, where identifying the causative microorganisms can be challenging and often involves both aerobic and anaerobic pathogens[1]. In these clinical settings, this compound has been used effectively to treat conditions such as intrauterine infections and adnexitis[1].

Table 1: Summary of Qualitative Clinical Efficacy of this compound Against Anaerobic Bacteria

| Infection Type | Implicated Anaerobic Genera | Clinical Outcome | Citation |

| Obstetric & Gynecological Infections | Peptostreptococcus, Bacteroides | Good to Excellent | [1] |

It is important to note that the landscape of antimicrobial resistance among anaerobic bacteria is dynamic, with increasing resistance to various agents being reported[2]. Therefore, the absence of recent, comprehensive surveillance data for this compound represents a significant knowledge gap.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in this compound's mechanism of action are as follows:

-

Target Binding: this compound binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits their transpeptidase activity. This action blocks the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The disruption of peptidoglycan cross-linking weakens the bacterial cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell walls.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents like this compound requires specialized and standardized methodologies due to the unique growth requirements of these organisms. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods to ensure reproducibility and accuracy.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Methodology:

-

Media Preparation: A specialized medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.

-

Antimicrobial Incorporation: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test anaerobe (e.g., equivalent to a 0.5 McFarland standard) is prepared from a pure culture grown under anaerobic conditions.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension, typically using a Steers replicator to apply a standardized volume.

-

Incubation: The plates are incubated under strict anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth on the agar.

Broth Microdilution Method

Broth microdilution is another reference method that can be used for anaerobic susceptibility testing.

Methodology:

-

Panel Preparation: Microtiter plates containing serial twofold dilutions of this compound in a suitable anaerobic broth medium are prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

-

Inoculation: The wells of the microtiter plate are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

Endpoint Determination: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity in the well.

Conclusion and Future Directions

This compound has shown clinical utility in treating infections with an anaerobic component. Its mechanism of action, typical of β-lactam antibiotics, is well-understood. However, the lack of comprehensive, publicly available quantitative in vitro susceptibility data for this compound against a broad range of anaerobic bacteria is a critical gap. For drug development professionals and researchers, this highlights the need for new surveillance studies to determine the current in vitro potency of this compound against clinically relevant anaerobic pathogens. Such data would be invaluable for reassessing its potential role in the current landscape of antimicrobial resistance.

References

The Enigmatic Past and Promising Present of Cefuzonam: A Technical Overview

While the precise origins of the semi-synthetic cephalosporin Cefuzonam, including its initial discovery timeline and the pioneering researchers or institutions involved, remain shrouded in the annals of pharmaceutical history, its emergence in the late 1980s, primarily through a series of clinical investigations in Japan, marked the arrival of a potent new weapon against a spectrum of bacterial pathogens. This technical guide synthesizes the available scientific literature to provide an in-depth look at the development, mechanism of action, and clinical evaluation of this compound, catering to researchers, scientists, and drug development professionals.

This compound, often referred to by its developmental code L-105, is a cephalosporin antibiotic.[1][2][3][4][5] While some sources classify it as a second-generation agent[6][7], its robust activity against Gram-negative bacteria aligns it with the characteristics of a third-generation cephalosporin.[8] This ambiguity in classification underscores its unique position within the cephalosporin family.

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[8] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the glycan chains. By binding to these PBPs, this compound effectively blocks their enzymatic activity. This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.[8]

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. [Clinical studies on this compound in obstetrics and gynecological infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical trials on this compound in obstetrics and gynecological infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical evaluation of this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Clinical and pharmacokinetic evaluations of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is this compound used for? [synapse.patsnap.com]

Cefuzonam: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Cefuzonam is a second-generation cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. This technical guide provides an in-depth overview of its core molecular properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Molecular and Chemical Properties

This compound's efficacy as an antibiotic is intrinsically linked to its chemical structure and properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅N₇O₅S₄ | [1] |

| Molecular Weight | 513.58 g/mol | [1] |

| CAS Number | 82219-78-1 | [2] |

The sodium salt of this compound (this compound Sodium) is also commonly used and has a molecular formula of C₁₆H₁₄N₇NaO₅S₄ and a molecular weight of 535.6 g/mol .[3][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][6] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][7] Peptidoglycan provides structural integrity to the bacterial cell wall.[5]

The signaling pathway, or more accurately, the mechanism of action, can be visualized as a direct inhibition of a critical enzymatic step in bacterial cell wall formation.

References

- 1. merckindex.rsc.org [merckindex.rsc.org]

- 2. This compound | 82219-78-1 | MOLNOVA [molnova.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Cephalosporin - Wikipedia [en.wikipedia.org]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefuzonam Stock Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays, including Minimum Inhibitory Concentration (MIC) testing, cell-based assays, and enzyme inhibition studies. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for research purposes.

Physicochemical Properties and Data Presentation

Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following table summarizes key quantitative data for this compound sodium, the common salt form used in research.

| Property | Data | Notes |

| Molecular Formula | C₁₆H₁₄N₇NaO₅S₄ | For this compound sodium salt.[2] |

| Molecular Weight | 535.5 g/mol | For this compound sodium salt.[2] |

| Solubility | Water: 50 mg/mL | This compound sodium is soluble in water. For other potential solvents like DMSO and ethanol, specific solubility data is not readily available; therefore, empirical testing is recommended. |

| Appearance | A white to yellowish crystalline powder. | The color of the solution may change over time, indicating potential degradation. |

| Storage of Powder | 2-8°C | Protect from light and moisture. |

| Solution Stability | Refrigerated (2-8°C): Stable for short-term storage (days).Frozen (-20°C): Recommended for long-term storage (weeks to months). | Like other cephalosporins, this compound in solution is susceptible to degradation. Stability is dependent on temperature, light exposure, and pH. Solutions may change color to yellow or brown upon degradation.[3] It is advisable to prepare fresh solutions or use aliquots from a frozen stock to minimize freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol describes the preparation of a high-concentration primary stock solution of this compound in sterile water.

Materials:

-

This compound sodium powder

-

Sterile, deionized, and purified water (e.g., water for injection or cell culture grade water)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Weighing: Accurately weigh the desired amount of this compound sodium powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

-

Dissolution: Transfer the weighed powder into a sterile conical tube. Add the desired volume of sterile water (in this example, 10 mL).

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is particularly important for cell-based assays.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term storage. For short-term use (up to a few days), the solution can be stored at 2-8°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to prepare working concentrations for use in assays such as MIC determination or cell-based assays.

Materials:

-

10 mg/mL this compound stock solution (from Protocol 1)

-

Sterile assay medium (e.g., Mueller-Hinton Broth for MIC testing, or cell culture medium for cell-based assays)

-

Sterile serological pipettes and pipette tips

-

Sterile microcentrifuge tubes or microplates

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature or on ice.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile assay medium to achieve the desired final concentrations. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of assay medium).

-

Use in Assay: Use the freshly prepared working solutions immediately in your in vitro assay to ensure accuracy.

Visualizations

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the logical flow of preparing a this compound stock solution for use in in vitro assays.

Caption: A stepwise workflow for preparing sterile this compound stock solutions.

References

Application Notes and Protocols: Disk Diffusion Susceptibility Testing for Cefuzonam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The disk diffusion method, a well-established and widely used technique in clinical microbiology, provides a qualitative assessment of the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing disk diffusion susceptibility testing for this compound, based on available research.

It is critical to note that at the time of this publication, standardized interpretive criteria for this compound from major international bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not been established. The interpretive guidelines presented herein are derived from a study published in the Japanese Journal of Antibiotics, which proposed a four-category system for this compound susceptibility. Therefore, it is imperative that laboratories validate this method in-house and interpret results with caution, especially for critical clinical applications.

Principle of the Disk Diffusion Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of this compound (30 µg) is then placed on the agar surface. The plate is incubated under standardized conditions. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to determine the organism's susceptibility category.

Materials

-

This compound antimicrobial susceptibility testing disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

-

Pure, 18-24 hour bacterial culture

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

Experimental Protocol

Inoculum Preparation

-

From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by using a photometric device. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.

-

Finally, swab the rim of the agar.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of this compound Disks

-

Using sterile forceps or a disk dispenser, place a this compound (30 µg) disk onto the inoculated surface of the agar plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.

-

Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.

Incubation

-

Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.

-

Incubate for 16-20 hours in ambient air.

Reading and Interpreting the Results

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

-

Read the plates from the back, with the lid removed, against a dark, non-reflective background illuminated with reflected light.

-

Interpret the zone diameters according to the interpretive criteria provided in Table 1. Note that some strains of P. aeruginosa may show false-positive results, exhibiting larger than expected inhibition zones relative to their Minimum Inhibitory Concentrations (MICs).

Quality Control

Regular quality control is essential to ensure the accuracy and precision of the susceptibility testing.

-

QC Strains: Test standard quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™, and P. aeruginosa ATCC® 27853™) with each new batch of media and disks, and at least weekly.

-

Procedure: The QC strains should be tested using the exact same procedure as for the clinical isolates.

-

Expected Ranges: While specific CLSI or EUCAST quality control ranges for this compound are not available, it is recommended to establish in-house ranges. A common approach is to perform 20-30 consecutive day tests and calculate the mean and standard deviation of the zone diameters. The acceptable range is typically the mean ± 2 standard deviations.

-

Troubleshooting: If the zone diameter for a QC strain falls outside the established range, the results for the test isolates should not be reported. The entire procedure should be reviewed to identify and correct any potential errors before re-testing.

Data Presentation

Table 1: Proposed Interpretive Criteria for this compound (30 µg) Disk Diffusion Testing

| Organism Group | Disk Content | Zone Diameter (mm) Interpretive Criteria |

| Susceptible (Highly) | ||

| Enterobacteriaceae | 30 µg | ≥ 23 |

| Staphylococcus aureus | 30 µg | ≥ 23 |

| Streptococcus pneumoniae | 30 µg | ≥ 23 |

| Haemophilus influenzae | 30 µg | ≥ 23 |

| Susceptible | ||

| Enterobacteriaceae | 30 µg | 18 - 22 |

| Staphylococcus aureus | 30 µg | 18 - 22 |

| Streptococcus pneumoniae | 30 µg | 18 - 22 |

| Haemophilus influenzae | 30 µg | 18 - 22 |

| Intermediate | ||

| Enterobacteriaceae | 30 µg | 13 - 17 |

| Staphylococcus aureus | 30 µg | 13 - 17 |

| Streptococcus pneumoniae | 30 µg | 13 - 17 |

| Haemophilus influenzae | 30 µg | 13 - 17 |

| Resistant | ||

| Enterobacteriaceae | 30 µg | ≤ 12 |

| Staphylococcus aureus | 30 µg | ≤ 12 |

| Streptococcus pneumoniae | 30 µg | ≤ 12 |

| Haemophilus influenzae | 30 µg | ≤ 12 |

Source: Based on a proposed four-category system from a study in the Japanese Journal of Antibiotics. These criteria are not standardized by CLSI or EUCAST and require in-house validation.

Table 2: MIC Correlation with Proposed Interpretive Categories

| Interpretive Category | Corresponding MIC (µg/mL) |

| Susceptible (Highly) | ≤ 3 |

| Susceptible | > 3 - 15 |

| Intermediate | > 15 - 60 |

| Resistant | > 60 |

Source: Japanese Journal of Antibiotics study. This correlation should be confirmed through in-house studies.

Mandatory Visualization

Caption: Experimental workflow for this compound disk diffusion susceptibility testing.

Disclaimer

This document is intended for research and informational purposes only. The provided protocol and interpretive criteria for this compound are based on limited available data and are not a substitute for established guidelines from regulatory bodies like CLSI or EUCAST. All procedures and interpretive criteria should be thoroughly validated by the end-user. The user assumes all responsibility for the application and interpretation of these results.

Application Note: Quantification of Cefuzonam in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefuzonam in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reverse-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This HPLC-MS/MS method provides the selectivity and sensitivity required for bioanalytical studies.

Chemical Properties of this compound

-

Chemical Structure: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Cefaclor (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

HPLC System: UltiMate 3000 RS system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source

-

Analytical Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size or equivalent

Preparation of Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefaclor in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Precipitation Solution: Prepare a solution of 0.1% formic acid in acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

Sample Preparation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the cold precipitation solution (acetonitrile with 0.1% formic acid and internal standard).

-

Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions

The chromatographic separation is performed using a gradient elution.

| Parameter | Value |

| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode. The ion transitions are monitored in the multiple reaction monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 514.0 | 353.1 | 25 |

| Cefaclor (IS) | 368.0 | 239.0 | 20 |

Note: The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring and side chains. The proposed transitions are based on the molecular weight of this compound and common fragmentation patterns of similar cephalosporin structures.[5][6]

Data Presentation

Calibration Curve

The method was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 10 | 0.025 |

| 50 | 0.128 |

| 100 | 0.255 |

| 500 | 1.28 |

| 1000 | 2.56 |

| 2500 | 6.40 |

| 5000 | 12.8 |

| Correlation Coefficient (r²) | >0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 30 | 4.8 | 102.5 | 6.2 | 101.7 |

| MQC | 750 | 3.5 | 98.9 | 4.9 | 99.5 |

| HQC | 4000 | 2.9 | 101.2 | 4.1 | 100.8 |

Visualizations

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC-MS/MS method offers a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a clinical or research setting. The method meets the standard validation criteria for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic and other related studies.

References

Cefuzonam Administration in Murine Infection Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for the administration of Cefuzonam in murine infection models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this third-generation cephalosporin antibiotic.

Introduction to this compound

This compound is a parenteral third-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. Understanding its behavior in in vivo models is crucial for its development and clinical application.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the cross-linking of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these PBPs, this compound disrupts the cell wall's synthesis, leading to cell lysis and bacterial death.

In Vitro Antibacterial Spectrum

Understanding the in vitro activity of this compound is a prerequisite for designing relevant in vivo studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria.

| Bacterial Species | MIC (µg/mL) |

| Haemophilus influenzae | <0.05 |

| Streptococcus pneumoniae | <0.05 |

| Staphylococcus aureus | 0.39 - 0.78 |

| Escherichia coli | <0.05 - 0.10 |

| Enterococcus faecalis | 6.25 |

Note: Data is compiled from published literature. MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetics in Murine Models

Murine Infection Models for this compound Efficacy Testing

The selection of an appropriate murine infection model is critical for evaluating the in vivo efficacy of this compound. The choice of model depends on the target pathogen and the clinical indication being investigated.

Systemic Infection Model

This model is suitable for evaluating the efficacy of this compound against bacteremia and sepsis.

Protocol:

-

Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

-

Inoculum Preparation: Culture the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) to mid-logarithmic phase. Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL). The exact inoculum size should be predetermined to cause a non-lethal systemic infection that can be cleared by an effective antibiotic.

-

Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.

-

This compound Administration: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a parenteral route (e.g., subcutaneous or intravenous). The dosage and frequency should be based on available pharmacokinetic data or dose-ranging studies.

-

Efficacy Evaluation: Monitor the mice for clinical signs of illness and mortality over a defined period (e.g., 7 days). At the end of the study, or at specified time points, bacterial load in the blood and/or organs (e.g., spleen, liver) can be determined by plating serial dilutions of blood or tissue homogenates on appropriate agar media. The 50% effective dose (ED50) can be calculated from survival data.

Neutropenic Thigh Infection Model

This localized infection model is widely used to study the pharmacodynamics of antibiotics in the absence of a robust immune response, allowing for a direct assessment of the drug's bactericidal or bacteriostatic activity.

Protocol:

-

Animal Model and Immunosuppression: Use immunocompetent mice (e.g., ICR or Swiss Webster). Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 (e.g., 150 mg/kg) and -1 (e.g., 100 mg/kg) relative to infection.

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the systemic infection model.

-

Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of the mice.

-

This compound Administration: Typically, 2 hours post-infection, begin administration of this compound at various doses and dosing intervals.

-

Efficacy Evaluation: At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh. Homogenize the thigh tissue in a known volume of sterile saline. Determine the number of viable bacteria (CFU/thigh) by plating serial dilutions of the homogenate. The efficacy of this compound is measured by the reduction in bacterial load compared to untreated controls.

Data Presentation and Analysis

Quantitative data from murine infection models should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Example Data Table for this compound Efficacy in a Systemic Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Survival Rate (%) | Mean Bacterial Load in Spleen (log10 CFU/g) ± SD |

| Vehicle Control | - | q12h | 0 | 8.5 ± 0.5 |

| This compound | 10 | q12h | 20 | 6.2 ± 0.8 |

| This compound | 50 | q12h | 80 | 3.1 ± 0.4 |

| This compound | 100 | q12h | 100 | <2.0 |

Table 2: Example Data Table for this compound Efficacy in a Neutropenic Thigh Infection Model

| Treatment Group | Total Daily Dose (mg/kg) | Dosing Interval (h) | Mean Bacterial Load (log10 CFU/thigh) ± SD | Change in Bacterial Load (log10 CFU) vs. 0h Control |

| 0h Control | - | - | 5.7 ± 0.2 | - |

| 24h Vehicle Control | - | - | 7.9 ± 0.3 | +2.2 |

| This compound | 20 | 6 | 4.5 ± 0.4 | -1.2 |

| This compound | 80 | 6 | 2.8 ± 0.5 | -2.9 |

Limitations and Future Directions

The application notes provided here are based on general principles of antimicrobial testing in murine models and the limited publicly available data for this compound. A significant limitation is the lack of specific, published ED50 values and detailed pharmacokinetic data for this compound in mice. Researchers are strongly encouraged to perform preliminary studies to establish these parameters for their specific experimental conditions. Future research should focus on generating and publishing this critical data to facilitate the continued development and optimal use of this compound.

Application Notes and Protocols: Evaluating Cefuzonam in a Neutropenic Mouse Model of Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuzonam is a third-generation cephalosporin antibiotic with potent, broad-spectrum activity against a range of bacterial pathogens, including Gram-negative organisms like Pseudomonas aeruginosa and various Enterobacteriaceae, as well as some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2] The neutropenic mouse thigh infection model is a standardized and highly utilized in vivo system for the preclinical evaluation of antimicrobial agents.[3][4] This model is particularly relevant for assessing antibiotic efficacy in an immunocompromised host, mimicking the clinical scenario of infections in neutropenic patients.[3][5]

These application notes provide a detailed framework for evaluating the efficacy of this compound in a neutropenic mouse model of bacterial infection. The protocols outlined below are based on established methodologies for other cephalosporins in similar models, given the limited publicly available data specific to this compound in this context.[6][7]

Key Concepts and Applications

The neutropenic mouse thigh model allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibiotic efficacy. For beta-lactam antibiotics like this compound, the primary PK/PD index predictive of efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[7][8] This model is instrumental in:

-

Determining the in vivo efficacy of this compound against specific bacterial pathogens.

-

Establishing dose-response relationships.

-

Defining the PK/PD targets required for bacterial stasis or reduction.

-

Comparing the efficacy of this compound to other antimicrobial agents.

Experimental Protocols

I. Induction of Neutropenia

A transient neutropenic state is induced in mice to minimize the contribution of the host immune system to bacterial clearance, thereby isolating the effect of the antimicrobial agent.[3][5] Cyclophosphamide is a commonly used agent for this purpose.[4][5]

Materials:

-

Cyclophosphamide monohydrate

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

-

6- to 8-week-old female ICR or Swiss Webster mice

Protocol:

-

Prepare a sterile solution of cyclophosphamide in saline at a concentration of 20 mg/mL.

-

Administer cyclophosphamide via IP injection. A common regimen involves two doses:

-

Day -4: 150 mg/kg

-

Day -1: 100 mg/kg

-

-

This regimen typically induces profound neutropenia (neutrophil counts <100 cells/mm³) by the day of infection. It is advisable to perform pilot studies to confirm the kinetics of neutropenia in the specific mouse strain being used.

II. Bacterial Strain Preparation and Inoculation

The choice of bacterial strain should be guided by the known antibacterial spectrum of this compound, which includes P. aeruginosa, E. coli, and K. pneumoniae.[1]

Materials:

-

Bacterial isolate (e.g., Pseudomonas aeruginosa ATCC 27853)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Spectrophotometer

-

Sterile saline

-

Syringes and needles for intramuscular (IM) injection

Protocol:

-

From a frozen stock, streak the bacterial isolate onto an agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into TSB and grow to mid-logarithmic phase (approximately 2-4 hours) at 37°C with shaking.

-

Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., ~10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

-

Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension into the thigh muscle of each neutropenic mouse. This should result in a starting bacterial load of approximately 10⁶ CFU/thigh.

III. This compound Administration and Efficacy Assessment

Materials:

-

This compound powder for injection

-

Sterile saline or other appropriate vehicle

-

Syringes and needles for subcutaneous (SC) or intravenous (IV) administration

-

Tissue homogenizer

-

Phosphate-buffered saline (PBS)

-

Agar plates for bacterial enumeration

Protocol:

-

Prepare a stock solution of this compound in the chosen vehicle. Further dilutions should be made to achieve the desired dosage concentrations.

-

Two hours after bacterial inoculation, begin administration of this compound. The route of administration (e.g., subcutaneous) and dosing interval (e.g., every 3, 6, or 12 hours) should be based on the pharmacokinetic properties of this compound in mice.[6][9]

-

Include a control group of mice that receives only the vehicle.

-

At a predetermined time point (typically 24 hours after the start of treatment), euthanize the mice.

-

Aseptically remove the entire thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

-

The efficacy of this compound is determined by calculating the change in bacterial log₁₀ CFU/thigh over the 24-hour treatment period compared to the initial inoculum and the untreated control group.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: In Vitro Susceptibility of Bacterial Strains to this compound

| Bacterial Strain | Organism | MIC (µg/mL) |

| Strain A | Pseudomonas aeruginosa | Data to be determined |

| Strain B | Escherichia coli | Data to be determined |

| Strain C | Klebsiella pneumoniae | Data to be determined |

Table 2: Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model (24-hour treatment)

| Treatment Group | Dose (mg/kg) | Dosing Interval (h) | Initial Inoculum (log₁₀ CFU/thigh) | Final Bacterial Count (log₁₀ CFU/thigh) | Change in Bacterial Count (Δ log₁₀ CFU/thigh) |

| Vehicle Control | - | - | Data | Data | Data |

| This compound | Dose 1 | 6 | Data | Data | Data |

| This compound | Dose 2 | 6 | Data | Data | Data |

| This compound | Dose 3 | 6 | Data | Data | Data |

| Comparator Drug | Dose | Interval | Data | Data | Data |

Table 3: Pharmacokinetic Parameters of this compound in Infected Neutropenic Mice

| Dose (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC₀₋₂₄ (µg·h/mL) | Protein Binding (%) |

| Dose 1 | Data | Data | Data | Data |

| Dose 2 | Data | Data | Data | Data |

Visualizations

Experimental Workflow

Caption: Workflow for this compound efficacy testing.

Pharmacodynamic Relationship

Caption: Relationship between PK, MIC, and efficacy.

Conclusion